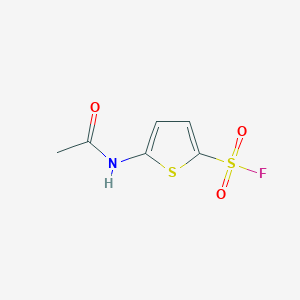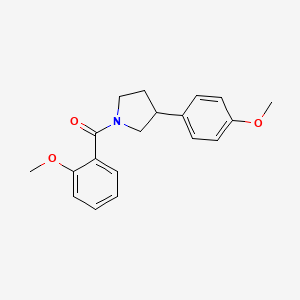
2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagent: Benzylthiol.
Conditions: Base (e.g., NaH), solvent (e.g., DMSO), room temperature.
Addition of 4-Methyl-4H-1,2,4-Triazol-3-yl Sulfonyl Piperidine:
Reagents: 4-Methyl-4H-1,2,4-triazol-3-yl sulfonyl chloride, piperidine.
Conditions: Solvent (e.g., THF), catalyst (e.g., triethylamine), controlled temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, emphasizing cost-effectiveness and efficiency. Continuous flow reactors might be used to maintain reaction conditions more precisely, and high-throughput screening of catalysts and solvents would optimize yields and reduce byproducts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone involves multi-step organic reactions. A common route might start with the formation of the ethanone backbone, followed by the introduction of the benzylthio group. This is typically accomplished through nucleophilic substitution reactions where benzylthiol reacts with an electrophilic ethanone derivative under mild conditions.
Example Synthetic Route:
Formation of Ethanone Backbone:
Reagent: Ethanone precursor.
Conditions: Solvent (e.g., ethanol), temperature control.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone undergoes several types of reactions, primarily driven by its functional groups:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo various substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or sulfonyl chlorides, using bases like NaOH or KOH.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Conversion to corresponding alcohol.
Substitution: Addition of various functional groups to the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and versatility in forming complex molecules. It serves as a building block in the synthesis of more elaborate organic structures.
Biology
In biology, it may be explored for its potential as a biochemical probe or as a lead compound in drug discovery, given its diverse reactivity profile.
Medicine
In the medical field, it might be investigated for its potential therapeutic properties, particularly if it demonstrates biological activity against specific targets, such as enzymes or receptors.
Industry
Industrially, this compound can be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism will depend on the functional groups present and their ability to interact with biological molecules, often involving binding to active sites or altering the structure of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)ethanol
1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone
4-Benzyl-1-piperidinone
Uniqueness
Compared to these similar compounds, 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone combines the reactive benzylthio group with a sulfonyl-triazole-piperidine moiety, creating a multifaceted molecule with diverse chemical and potential biological properties.
Conclusion
The compound this compound is a fascinating subject for researchers due to its complex structure and varied reactivity
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-20-13-18-19-17(20)26(23,24)15-7-9-21(10-8-15)16(22)12-25-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLPMLOEKYPGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620271.png)
![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B2620272.png)
![1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2620274.png)
![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)


![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)



![4-{[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2620288.png)

